molecular formula C3H6N6 B564402 Melamine-15N3 CAS No. 287476-11-3

Melamine-15N3

Cat. No.: B564402
CAS No.: 287476-11-3
M. Wt: 129.102
InChI Key: JDSHMPZPIAZGSV-VMGGCIAMSA-N
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Mechanism of Action

Target of Action

Melamine-15N3 is a stable isotope-labeled form of Melamine . Melamine is a metabolite of cyromazine , which is an insect growth regulator. It is used in the synthesis of melamine resin and plastic materials . .

Mode of Action

It is known that melamine, the parent compound, can form synthetic resins with formaldehyde . These resins are used in the production of various plastic materials .

Biochemical Pathways

Melamine, the parent compound, is known to be a metabolite of cyromazine . Cyromazine is an insect growth regulator, suggesting that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

It is known that melamine, the parent compound, is largely non-metabolized in male wistar rats, with 90% of the administered dose excreted in the urine . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

It is known that melamine, the parent compound, can form melamine cyanurate crystals in the kidneys and cause renal failure . This is a significant health concern, particularly in cases of food contamination.

Biochemical Analysis

Biochemical Properties

Melamine-15N3 plays a significant role in biochemical reactions as a tracer molecule. It is often used to study the metabolic pathways and interactions of melamine in various biological systems. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between this compound and these biomolecules are crucial for understanding its metabolic fate and potential toxicity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in stress response and detoxification pathways. Additionally, this compound can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their activity and affecting metabolic processes. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of various proteins involved in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on biochemical parameters, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects, such as renal toxicity and oxidative stress, have been observed at high doses of this compound in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to cyanuric acid by cytochrome P450 enzymes. This conversion is a key step in the detoxification of melamine and its derivatives. This compound can also affect metabolic flux and metabolite levels by interacting with enzymes involved in amino acid and nucleotide metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, and other organelles, where it can exert its effects on cellular functions. The activity and function of this compound are influenced by its localization within the cell .

Preparation Methods

The common method of preparing Melamine-15N3 involves using cyanate labeled with the nitrogen-15 isotope in a chemical reaction. Specifically, sodium cyanate is first dissolved in an appropriate solvent, then a medium and a catalyst are added, and the reaction is carried out under suitable conditions to obtain this compound . Industrial production methods may vary, but they generally follow similar principles of isotope labeling and chemical synthesis.

Chemical Reactions Analysis

Melamine-15N3 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed from these reactions are typically derivatives of melamine, such as ammeline, ammelide, and cyanuric acid .

Scientific Research Applications

Melamine-15N3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Melamine-15N3 is unique due to its labeling with the nitrogen-15 isotope, which distinguishes it from other similar compounds. Some similar compounds include:

These similar compounds highlight the versatility and specificity of isotope labeling in scientific research, with this compound being particularly valuable for studies involving nitrogen.

Properties

IUPAC Name

1,3,5-triazine-2,4,6-tri(15N3)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSHMPZPIAZGSV-VMGGCIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NC(=NC(=N1)[15NH2])[15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676004
Record name 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287476-11-3
Record name 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287476-11-3
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